molecular formula C20H30N6O2 B15118656 tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate

tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate

Cat. No.: B15118656
M. Wt: 386.5 g/mol
InChI Key: PUPQFOJAXRLIPK-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate: is a complex organic compound that features a combination of pyrazole and pyrazine rings, along with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with the piperidine derivative.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the intermediates during the synthesis.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and pyrazine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazole and pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies and as a probe for investigating enzyme mechanisms.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties .

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate
  • tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
  • 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Uniqueness: The uniqueness of this compound lies in its combination of pyrazole and pyrazine rings with a piperidine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H30N6O2

Molecular Weight

386.5 g/mol

IUPAC Name

tert-butyl N-[1-[3-(3,4,5-trimethylpyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C20H30N6O2/c1-13-14(2)24-26(15(13)3)18-17(21-9-10-22-18)25-11-7-16(8-12-25)23-19(27)28-20(4,5)6/h9-10,16H,7-8,11-12H2,1-6H3,(H,23,27)

InChI Key

PUPQFOJAXRLIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=CN=C2N3CCC(CC3)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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